7-Bromo-1-methylisoquinoline
Overview
Description
7-Bromo-1-methylisoquinoline is an organic compound belonging to the class of isoquinoline derivatives. Its molecular formula is C10H8BrN, and it has a molecular weight of 222.08 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 1st position of the isoquinoline ring. It is a yellow-brown solid with a predicted boiling point of 315.6°C and a density of 1.488 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methylisoquinoline typically involves the bromination of 1-methylisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are frequently used.
Major Products Formed:
Substitution Reactions: Products include various substituted isoquinolines, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced isoquinoline derivatives.
Scientific Research Applications
7-Bromo-1-methylisoquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-1-methylisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Fluoro-1-methylisoquinoline: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness: 7-Bromo-1-methylisoquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
7-bromo-1-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTYGDXVFUUOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-61-5 | |
Record name | Isoquinoline, 7-bromo-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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